5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Description
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrolone derivative with a complex substitution pattern. Its structure features:
- A 4-fluorophenyl group at position 5, contributing electron-withdrawing effects.
- A 4-methoxybenzoyl moiety at position 4, providing both hydrophobic and electron-donating properties.
- A 3-hydroxy group at position 3, enabling hydrogen bonding.
Properties
Molecular Formula |
C24H19FN2O4 |
|---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
(4E)-5-(4-fluorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H19FN2O4/c1-31-19-10-6-17(7-11-19)22(28)20-21(16-4-8-18(25)9-5-16)27(24(30)23(20)29)14-15-3-2-12-26-13-15/h2-13,21,28H,14H2,1H3/b22-20+ |
InChI Key |
URQUDALPFVRMIF-LSDHQDQOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)/O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Preparation Methods
Hydrazone Formation and Cyclization
A protocol adapted from De Gruyter publications involves:
-
Step 1 : React (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one with hydrazinobenzenesulfonamide hydrochloride.
-
Step 2 : Reflux in ethanol with glacial acetic acid to form a hydrazone intermediate.
-
Step 3 : Cyclize under basic conditions (e.g., NaOH) to form the pyrrolone ring.
Key Reagents :
-
Hydrazinobenzenesulfonamide hydrochloride (1.1 equivalents)
-
Glacial acetic acid (catalytic)
-
Ethanol solvent
Mechanistic Insight :
The hydrazone intermediate undergoes intramolecular cyclization, facilitated by the electron-withdrawing benzoyl group, to generate the dihydro-pyrrol-2-one core.
Stepwise Synthesis via Alkylation and Acylation
Alkylation of Pyrrolidine Derivatives
Patents describe methods for introducing substituents onto pyrrolidine scaffolds:
-
Pyrrole Intermediate : 2-Aroylpyrrole (e.g., 2-(4-methoxybenzoyl)pyrrole)
-
Alkylation Agent : Pyridin-3-ylmethyl bromide
-
Conditions :
-
Polar aprotic solvent (e.g., DMF)
-
Base (e.g., NaH)
-
Room temperature to 60°C
-
Step 2 : Hydroxylation via oxidation of the pyrrolidine ring. This may involve electrophilic addition or radical-mediated processes.
Table 2: Stepwise Functionalization Approach
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Alkylation | Pyridin-3-ylmethyl bromide, NaH, DMF | Introduce 1-position substituent |
| 2 | Acylation | 4-Methoxybenzoyl chloride, pyridine | Introduce 4-position benzoyl |
| 3 | Hydroxylation | H₂O₂/acid or KMnO₄ | Generate 3-hydroxy group |
Electrochemical Oxidation of Aroyl Pyrroles
Radical Addition and Alkylation
Patent EP0480465A2 outlines a method using electrochemical oxidants:
-
Substrate : 2-Aroylpyrrole (e.g., 2-(4-methoxybenzoyl)pyrrole)
-
Oxidant : Manganese(III) acetate dihydrate
-
Solvent : Acetic acid
-
Process :
-
Radical addition of malonate esters (e.g., diethyl malonate) to the pyrrole ring.
-
Intermolecular double alkylation forms the pyrrolizine intermediate.
-
Hydrolysis and decarboxylation yield the target pyrrolone.
-
Advantages :
-
High regioselectivity due to radical intermediates.
-
Scalable for industrial production.
Limitation :
-
Requires specialized electrochemical equipment.
Comparative Analysis of Methods
Table 3: Efficiency and Scalability of Synthesis Routes
Critical Challenges and Research Gaps
-
Regioselectivity : Positioning the 4-methoxybenzoyl and 5-fluorophenyl groups requires precise control, often achieved via directing groups or steric effects.
-
Hydroxylation : The 3-hydroxy group’s introduction is challenging. Methods like epoxidation-ring opening or electrophilic addition are underexplored.
-
Stereoselectivity : The dihydro-pyrrol-2-one ring’s stereochemistry (e.g., E/Z isomerism) is poorly documented.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of pyrrolidinones, characterized by a pyrrole ring with various substituents that influence its chemical behavior and biological activity. The molecular formula is , with a molecular weight of 418.4 g/mol. The presence of the fluorophenyl group and methoxybenzoyl moiety contributes to its unique properties, enhancing its interaction with biological targets.
Antioxidant Activity
Research indicates that derivatives of pyrrolidinones exhibit antioxidant properties. For example, compounds similar to 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one have been shown to scavenge free radicals effectively. In a study assessing the antioxidant potential of 3-hydroxy derivatives, it was found that these compounds could compete with established antioxidants like gallic acid and melatonin in scavenging hydroxyl radicals.
| Compound | Antioxidant Activity | Comparison |
|---|---|---|
| This compound | High | Comparable to gallic acid |
| 4-Ethoxycarbonyl derivatives | Moderate | Less effective than above |
Enzyme Inhibition
Another significant application is the inhibition of enzymes involved in metabolic pathways. The compound has been investigated for its potential role as an inhibitor of HMG-CoA reductase, an enzyme critical in cholesterol biosynthesis. Such inhibition is beneficial in developing hypolipidemic agents .
Synthesis and Structural Diversity
The synthesis of this compound involves multicomponent reactions that allow for structural diversity within the pyrrolidinone family. Variations in substituents at positions 1, 3, and 4 on the pyrrole ring can lead to different pharmacological profiles, making it a versatile scaffold for drug development .
Computational Studies
Computational chemistry methods such as Density Functional Theory (DFT) have been utilized to predict the molecular properties and bioactivity of this compound. These studies help in understanding the electronic structure and reactivity patterns, which are crucial for rational drug design .
Case Study 1: Antioxidant Properties Evaluation
A study published in a peer-reviewed journal evaluated the antioxidant activity of several pyrrolidinone derivatives, including the target compound. The results demonstrated that these compounds exhibit significant radical scavenging activity, suggesting their potential use in therapeutic applications aimed at oxidative stress-related diseases.
Case Study 2: HMG-CoA Reductase Inhibition
Research focusing on enzyme inhibition highlighted that compounds structurally related to this compound could serve as effective HMG-CoA reductase inhibitors. This finding opens avenues for developing new cholesterol-lowering medications .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity to certain targets, while the pyridinyl group could facilitate interactions with nucleophilic sites.
Comparison with Similar Compounds
Structural Features
The target compound shares a common pyrrolone core with analogs but differs in substituent groups. Key structural comparisons are summarized below:
Physicochemical Properties
Data from synthesis and characterization studies reveal trends in melting points (mp) and molecular weights (MW):
- The 4-methoxybenzoyl group in the target compound likely increases hydrophobicity compared to methylbenzoyl analogs.
- The pyridin-3-ylmethyl substituent may improve solubility relative to hydroxypropyl or dimethylaminopropyl groups .
Biological Activity
The compound 5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one (CAS Number: 488859-04-7) is a pyrrolidinone derivative that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, including its anticancer effects, neuroprotective abilities, and other relevant biological activities.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.43 g/mol. Its structure features a fluorophenyl group, a methoxybenzoyl moiety, and a pyridine ring, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20FNO5 |
| Molecular Weight | 433.43 g/mol |
| CAS Number | 488859-04-7 |
| SMILES | COc1ccc(cc1)C(=O)C1=C(O)C(=O)N(C1c1ccc(cc1)F)c1ccc(cc1)OC |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that it has cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human T-cell leukemia) cells. The compound showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of the compound on A431 and Jurkat cells, it was found that:
- IC50 for A431: < 10 µM
- IC50 for Jurkat: < 15 µM
This suggests that the compound effectively inhibits cell proliferation in these models.
Neuroprotective Effects
The compound also demonstrated neuroprotective properties in preclinical models of neurodegenerative diseases. It was found to reduce oxidative stress and improve neuronal survival in models of neurotoxicity induced by glutamate . The presence of the pyridine ring is believed to enhance its interaction with neuronal receptors, contributing to its protective effects.
Mechanism of Action
The proposed mechanism involves:
- Reduction of Reactive Oxygen Species (ROS): The compound scavenges free radicals.
- Modulation of Neurotransmitter Levels: It potentially affects neurotransmitter systems, enhancing synaptic plasticity.
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial activity against several bacterial strains. Its effectiveness was assessed using standard disk diffusion methods, revealing zones of inhibition comparable to known antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Fluorine Substitution: The presence of fluorine in the para position of the phenyl group is associated with increased potency against cancer cells.
- Methoxy Group Positioning: Variations in methoxy group positioning on the benzoyl moiety significantly influence cytotoxicity and selectivity.
Q & A
Q. What are the standard synthetic routes for preparing this pyrrol-2-one derivative?
Methodological Answer: The compound is synthesized via base-assisted cyclization of substituted precursors. Key steps include:
- Substrate selection : Use of fluorophenyl and methoxybenzoyl derivatives for regioselective coupling (e.g., 5-hydroxy-pyrrol-2-one intermediates) .
- Reaction conditions : Cyclization under basic conditions (e.g., KOH/EtOH) at reflux (80–100°C), yielding 46–63% product .
- Purification : Recrystallization from ethanol or chromatography for solids with low solubility.
Q. How is structural elucidation performed for this compound?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm) and carbonyl groups (δ 170–180 ppm). Pyridinylmethyl protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 402.138) .
- FTIR : Hydroxy group (ν ~3200 cm⁻¹) and carbonyl stretches (ν ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize reaction conditions?
Methodological Answer: DOE minimizes trial-and-error by statistically analyzing variables:
Q. Table: DOE Factors and Levels
| Factor | Low Level | High Level |
|---|---|---|
| Temperature (°C) | 70 | 110 |
| Base Concentration | 0.05M | 0.2M |
| Solvent | EtOH | THF |
Q. How to resolve contradictions in spectroscopic data during characterization?
Methodological Answer:
- Cross-validation : Compare NMR data with computational predictions (DFT calculations) .
- Multi-technique analysis : Use X-ray crystallography to confirm ambiguous peaks (e.g., tautomerism in pyrrol-2-one rings) .
- Collaborative interpretation : Engage multiple analysts to reduce bias (e.g., phenolic vs. enolic hydroxy signals) .
Q. What computational tools predict reactivity or regioselectivity in derivatives?
Methodological Answer:
- Reaction path search : Quantum chemical calculations (e.g., Gaussian 16) model transition states for cyclization .
- Docking studies : Assess interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina.
- Machine learning : Train models on existing pyrrol-2-one datasets to predict substituent effects on yield .
Q. How to design safety protocols for handling reactive intermediates?
Methodological Answer:
- Hazard assessment : Screen intermediates for flammability (e.g., pyrophoric Grignard reagents) using SDS data .
- Mitigation : Use inert atmospheres (N₂/Ar) for air-sensitive steps and fume hoods for volatile byproducts.
- Emergency response : Pre-plan neutralization protocols (e.g., quenching bases with acetic acid) .
Q. What strategies compare bioactivity with structural analogs?
Methodological Answer:
- SAR studies : Synthesize analogs (e.g., replacing 4-fluorophenyl with chlorophenyl) and test in vitro .
- Data normalization : Express IC₅₀ values relative to controls (e.g., doxorubicin for cytotoxicity assays).
- Statistical analysis : Use ANOVA to identify significant substituent effects (p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
